molecular formula C21H18FNO5 B8376697 (3-{[5-(4-Fluoro-phenyl)-furan-2-carbonyl]-amino}-phenoxy)-acetic acid ethyl ester

(3-{[5-(4-Fluoro-phenyl)-furan-2-carbonyl]-amino}-phenoxy)-acetic acid ethyl ester

Cat. No. B8376697
M. Wt: 383.4 g/mol
InChI Key: TXDDIFSBZHHTDP-UHFFFAOYSA-N
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Patent
US07662839B2

Procedure details

Carboxylic acid (76) (53 mg, 0.26 mmol) was coupled to aniline (64) (56 mg, 0.26 mmol) using Method C to give the title compound.
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
56 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][C:11]([C:13]([OH:15])=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[CH2:16]([O:18][C:19](=[O:29])[CH2:20][O:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([NH2:28])[CH:23]=1)[CH3:17]>>[CH2:16]([O:18][C:19](=[O:29])[CH2:20][O:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([NH:28][C:13]([C:11]2[O:12][C:8]([C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)=[CH:9][CH:10]=2)=[O:15])[CH:23]=1)[CH3:17]

Inputs

Step One
Name
Quantity
53 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=CC=C(O1)C(=O)O
Step Two
Name
Quantity
56 mg
Type
reactant
Smiles
C(C)OC(COC1=CC(=CC=C1)N)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(COC1=CC(=CC=C1)NC(=O)C=1OC(=CC1)C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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